molecular formula C16H20N2O2 B8079483 N-methyl-2-oxo-2-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)acetamide

N-methyl-2-oxo-2-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)acetamide

Cat. No.: B8079483
M. Wt: 272.34 g/mol
InChI Key: GVSYBQSBGNEYNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-oxo-2-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)acetamide is a complex organic compound with a unique structure that includes a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-oxo-2-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)acetamide typically involves the reaction of quinoline derivatives with acylating agents. One common method involves the acylation of 2,2,4,6-tetramethyl-1,2-dihydroquinoline with N-methyl-2-oxoacetamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as triethylamine and requires an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-oxo-2-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, alcohol derivatives, and various substituted quinoline compounds .

Scientific Research Applications

N-methyl-2-oxo-2-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-2-oxo-2-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-2-oxo-2-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)acetamide is unique due to its combination of a quinoline moiety with an acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-methyl-2-oxo-2-(2,2,4,6-tetramethyl-1H-quinolin-8-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-9-6-11-10(2)8-16(3,4)18-13(11)12(7-9)14(19)15(20)17-5/h6-8,18H,1-5H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSYBQSBGNEYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)C(=O)NC)NC(C=C2C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-2-oxo-2-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-methyl-2-oxo-2-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)acetamide
Reactant of Route 3
N-methyl-2-oxo-2-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)acetamide
Reactant of Route 4
N-methyl-2-oxo-2-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-methyl-2-oxo-2-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-methyl-2-oxo-2-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.